molecular formula C10H14N2OS B1491942 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2098116-15-3

2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No.: B1491942
CAS No.: 2098116-15-3
M. Wt: 210.3 g/mol
InChI Key: YMXPBCKFQDFKQN-UHFFFAOYSA-N
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Description

2-Cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide (CAS 2098116-15-3) is a versatile chemical building block with a molecular formula of C10H14N2OS and a molecular weight of 210.30 g/mol . This acetamide derivative features both cyclopropyl and tetrahydrothiophene rings, a combination that is of significant interest in medicinal chemistry for constructing compounds with potential biological activity. The cyanoacetamide moiety is a privileged structure in drug discovery, known for its role in synthesizing heterocyclic compounds and its presence in molecules that modulate various enzyme systems.Research into structurally related cyanoacetamides and cyclopropyl-containing compounds has demonstrated their value in developing pharmacologically active agents. For instance, analogous compounds have been investigated as key intermediates in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, which represent a promising approach for immunomodulatory therapy . Furthermore, recent research highlights the importance of such acetamide scaffolds in the development of novel G protein-gated inwardly-rectifying potassium (GIRK) channel activators, a area of interest for neurological disorders . The integration of the tetrahydrothiophene ring system further enhances the molecular diversity and potential stereochemical complexity of this reagent, making it a valuable asset for constructing compound libraries in high-throughput screening and lead optimization campaigns.This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-cyano-N-cyclopropyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXPBCKFQDFKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves the cyanoacetylation of substituted amines , particularly through the reaction of amines with alkyl cyanoacetates. The key steps and conditions are as follows:

  • Direct Treatment of Amines with Methyl Cyanoacetate :
    Substituted amines such as N-cyclopropyl-N-(tetrahydrothiophen-3-yl)amine are reacted with methyl cyanoacetate, often without solvent, at room temperature. This reaction leads to the formation of the target N-substituted cyanoacetamide compound with good yield. The absence of solvent can favor reaction efficiency and reduce purification steps.

  • Use of Solvents and Catalysts :
    In some protocols, solvents like dimethylformamide (DMF) or acetic anhydride are employed to facilitate the reaction, especially when heating or stirring is required to increase reaction rates or improve solubility of reactants.

  • Optimization of Reaction Parameters :
    Reaction temperature, solvent polarity, and catalyst loading are critical parameters. For example, refluxing in toluene with catalytic amounts of piperidine and acetic acid has been reported to improve yields (72–94%) in related cyanoacetamide syntheses. Recrystallization from alcohols is commonly used for purification to ensure product integrity.

Industrial Production Methods

Industrial-scale preparation typically mirrors laboratory methods but is optimized for:

  • Scale-up Efficiency :
    Large-scale reactions use similar cyanoacetylation routes but may incorporate continuous flow reactors or controlled addition of reagents to manage exothermicity and improve safety.

  • Choice of Solvents and Catalysts :
    Industrial processes may select solvents and catalysts based on cost, environmental impact, and ease of removal. For instance, greener solvents or solvent-free conditions are preferred when feasible.

  • Purification Techniques :
    Crystallization, distillation, or chromatographic methods are adapted for bulk purification to achieve high purity standards required for pharmaceutical or material science applications.

Reaction Mechanisms and Chemical Considerations

  • The cyanoacetylation reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the cyanoacetate ester, followed by elimination of methanol to form the acetamide linkage.

  • The presence of the cyano group (-CN) and carbonyl group (C=O) in the molecule facilitates further chemical transformations, including condensation and substitution reactions, which are useful in synthesizing heterocyclic derivatives.

  • The tetrahydrothiophene ring provides a saturated heterocyclic environment, influencing the electronic properties and steric hindrance during synthesis.

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions Notes
Reactants Substituted amine (N-cyclopropyl-N-(tetrahydrothiophen-3-yl)amine), methyl cyanoacetate Stoichiometric or slight excess of cyanoacetate
Solvent None (neat) or DMF, toluene, acetic anhydride Solvent-free preferred for simplicity
Temperature Room temperature to reflux (80-110°C) Reflux used for improved yield
Catalyst Piperidine, acetic acid (catalytic amounts) Catalysts enhance reaction rate
Reaction Time Several hours to overnight Dependent on temperature and catalyst
Purification Recrystallization from alcohols Ensures high purity
Yield 72–94% Optimized by varying solvent and catalyst

Computational and Research Insights on Preparation

  • Quantum Chemical Calculations :
    Computational methods such as Density Functional Theory (DFT) have been applied to predict reaction pathways and optimize synthetic routes. These methods help in understanding the electronic effects of substituents (cyano and tetrahydrothiophenyl groups) on intermediate stability and transition states.

  • Catalyst and Solvent Screening :
    Computational screening reduces trial-and-error in the lab by identifying optimal catalysts like piperidine and suitable solvents, thus improving reaction efficiency and selectivity.

Summary of Key Research Findings

  • The direct reaction of amines with methyl cyanoacetate is the most straightforward and widely used method for preparing this compound.

  • Reaction efficiency can be enhanced by careful selection of solvents and catalysts , with solvent-free conditions favored for environmental and economic reasons.

  • Industrial synthesis adapts these methods with process optimization for scale, safety, and purity.

  • The compound serves as a precursor for heterocyclic compounds with potential biological and material science applications, making its efficient preparation critical.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves its interaction with molecular targets through its cyano and carbonyl groups. These functional groups enable the compound to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide with similar acetamide and heterocyclic derivatives reported in the literature.

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)-acetamide

Structure: This compound (Fig. 1a in ) contains two thiophene rings (one substituted with a cyano group) linked via an acetamide bridge. Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. Crystallography: Crystallizes in a monoclinic space group (P21/c, Z=4), indicating a rigid, planar structure stabilized by intermolecular hydrogen bonding. Key Differences: Unlike the target compound, this derivative lacks a cyclopropyl group and features unsaturated thiophene rings. The absence of tetrahydrothiophene may reduce steric hindrance and alter solubility.

2-Cyano-N-[(methylamino)carbonyl]acetamide

Structure: Features a cyano group and a methylamino-carbonyl substituent on the acetamide backbone (C₅H₇N₃O₂).

3-Chloro-N-phenyl-phthalimide

Structure: A phthalimide derivative with a chloro substituent and phenyl group (C₁₄H₈ClNO₂). Applications: Used as a monomer in polyimide synthesis, highlighting its role in polymer chemistry. Key Differences: The rigid phthalimide core and chloro substituent contrast with the acetamide backbone and cyano group of the target compound. This structural divergence likely results in distinct thermal and electronic properties.

Structural and Functional Analysis

Substituent Effects

  • Cyano Group: Present in both the target compound and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)-acetamide, this group enhances polarity and may influence binding affinity in biological systems.
  • Tetrahydrothiophene vs. Thiophene : The saturated tetrahydrothiophene ring in the target compound likely reduces aromaticity and increases solubility compared to unsaturated thiophene derivatives.

Biological Activity

Overview

2-Cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is a compound belonging to the cyanoacetamide class, known for its diverse applications in organic synthesis and potential biological activities. Its unique structure, which includes a cyano group, a cyclopropyl group, and a tetrahydrothiophenyl group, positions it as an interesting molecule for various biochemical studies.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The following points summarize its mechanism of action:

  • Target Interaction : It interacts with specific enzymes and proteins, influencing their activity by binding to active sites or altering conformations.
  • Biochemical Pathways : The compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials.
  • Cellular Effects : It can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Compounds with thiophene derivatives have shown promise in anticancer applications due to their ability to inhibit specific cancer cell lines.
  • Anti-inflammatory Effects : The compound's structure allows it to exert anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.
  • Antimicrobial Activity : Studies have suggested that this compound may possess antimicrobial properties, potentially useful in developing new antibiotics.

Research Findings

A comprehensive review of the literature provides insights into the biological activities and mechanisms associated with this compound. Below are key findings from recent studies:

StudyFindings
Demonstrated interactions with enzymes leading to altered activity and potential therapeutic applications.
Highlighted antiviral properties against SARS-CoV-2, with notable potency compared to existing treatments.
Identified GSK-3β inhibitory activity, indicating potential use in neurodegenerative disease treatment.

Case Studies

  • Antiviral Activity : A study involving the evaluation of various compounds against SARS-CoV-2 found that derivatives similar to this compound displayed significant antiviral activity with low cytotoxicity levels (CC50 > 30 μM) .
  • Enzyme Inhibition : Another research article reported that compounds related to this cyanoacetamide exhibited competitive inhibition against GSK-3β, providing a basis for further exploration in drug design for conditions like Alzheimer's disease .

Q & A

Q. Methodological Answer :

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Follow NIST guidelines for acetamide derivatives (e.g., neutralization before disposal) .

Advanced: How can process control systems enhance reproducibility in large-scale synthesis?

Methodological Answer :
Implement real-time monitoring (e.g., in-situ IR spectroscopy) to track reaction progress. Automated feedback loops adjust parameters (temperature, pH) using algorithms trained on historical data. This aligns with CRDC’s RDF2050108 subclass for chemical engineering process control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide
Reactant of Route 2
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2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide

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